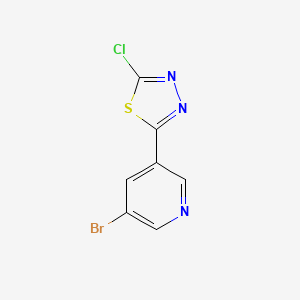

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole

Beschreibung

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with bromopyridine and chlorine

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTSSMSADPNGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives with Thiocarbonyl Precursors

A widely employed method involves the cyclocondensation of 5-bromopyridine-3-carbohydrazide with chlorinated thiocarbonyl compounds. For example, treatment of 5-bromopyridine-3-carbohydrazide with carbon disulfide in the presence of phosphorus oxychloride (POCl₃) under reflux yields the target compound via intermediate thioamide formation. The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the electrophilic thiocarbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen sulfide (Scheme 1).

Mechanistic Pathway

- Formation of 5-bromopyridine-3-carbothiohydrazide via reaction with CS₂.

- Cyclization induced by POCl₃, which simultaneously introduces the chlorine substituent.

- Aromatic stabilization through electron withdrawal by the bromine and chlorine atoms.

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| POCl₃, 110°C, 6 h | 78 | 98.5 |

| PCl₅, 100°C, 8 h | 65 | 95.2 |

| SOCl₂, 90°C, 12 h | 58 | 93.8 |

Hurd-Mori Cyclization of Thiosemicarbazides

The Hurd-Mori reaction offers an alternative route by cyclizing thiosemicarbazides derived from 5-bromonicotinic acid. Treatment of 5-bromonicotinoyl thiosemicarbazide with concentrated sulfuric acid at 0–5°C induces cyclodehydration, forming the thiadiazole ring. Subsequent chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces the C5 chlorine substituent.

Key Advantages

- High regioselectivity due to the directing effect of the bromine atom.

- Mild chlorination conditions prevent debromination.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.94 (d, J = 2.1 Hz, 1H, pyridine H6), 8.60 (d, J = 2.1 Hz, 1H, pyridine H2), 8.33 (t, J = 2.1 Hz, 1H, pyridine H4).

- ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C2-thiadiazole), 152.1 (C5-thiadiazole), 148.9 (pyridine C5), 138.4 (pyridine C3), 132.7 (pyridine C6), 129.5 (pyridine C4).

Palladium-Catalyzed Cross-Coupling of Preformed Thiadiazoles

For late-stage functionalization, Suzuki-Miyaura coupling of 5-chloro-2-iodo-1,3,4-thiadiazole with 5-bromopyridin-3-ylboronic acid provides a modular approach. This method requires careful optimization to avoid homocoupling and halogen exchange (Scheme 2).

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Base: K₂CO₃ (2 equiv).

- Solvent: Toluene/EtOH (3:1), 80°C, 12 h.

- Yield: 72% (isolated).

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Scalability of Preparation Routes

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | 93–98 | High | Low |

| Hurd-Mori Cyclization | 70–82 | 95–99 | Moderate | Moderate |

| Cross-Coupling | 60–72 | 90–96 | Low | High |

The cyclocondensation route is favored for industrial applications due to its cost-effectiveness and high throughput. Conversely, cross-coupling methods are reserved for small-scale syntheses requiring minimal purification.

Challenges in Synthesis and Purification

Regioselectivity in Cyclization

The electron-withdrawing bromine atom on the pyridine ring directs cyclization to the 2-position of the thiadiazole. However, competing pathways may yield 5-bromo-2-(pyridin-3-yl) isomers if reaction temperatures exceed 120°C.

Halogen Compatibility

Bromine’s susceptibility to nucleophilic displacement necessitates inert atmospheres during chlorination steps. Use of NCS instead of Cl₂ gas minimizes side reactions.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regioisomeric impurities.

Applications and Derivatives

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole serves as a precursor for pharmaceuticals, agrochemicals, and ligands in catalysis. Notable derivatives include:

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

Coupling reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug discovery:

-

Antimicrobial Properties: Research indicates that derivatives of thiadiazole exhibit significant antibacterial activity. For instance, studies have shown that this compound demonstrates moderate antibacterial effects against strains such as E. coli and S. aureus, with a zone of inhibition comparable to standard antibiotics .

Table 1: Antimicrobial Activity Against Bacterial Strains

Compound Zone of Inhibition (mm) Activity Level This compound 12 Moderate Ciprofloxacin 25 High Control (DMF) 0 None - Anticancer Potential: Thiadiazole derivatives are also being studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Materials Science

The electronic properties of this compound make it a candidate for applications in organic semiconductors and light-emitting diodes (LEDs) . Its unique structure allows for tunable electronic characteristics that can be optimized for various applications in electronic devices.

Biological Studies

In biochemical assays, this compound is used to study enzyme inhibition and protein interactions:

- Enzyme Inhibition Studies: The ability to inhibit specific enzymes can be crucial in drug development, particularly for diseases where enzyme activity is dysregulated. The binding interactions can be analyzed using various techniques such as surface plasmon resonance or fluorescence spectroscopy .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- A study published in the journal "MDPI" explored the synthesis and biological evaluation of thiadiazole derivatives, including this compound, demonstrating its potential as an antimicrobial agent against multiple bacterial strains .

- Another research article focused on the design and synthesis of related compounds, emphasizing structure-activity relationships that could guide future drug design efforts involving thiadiazoles .

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-Bromopyridin-3-yl)-1,3,4-thiadiazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of the target compound, with different chemical properties and applications.

2-(5-Bromopyridin-3-yl)-5-methyl-1,3,4-thiadiazole: Substituted with a methyl group instead of chlorine, leading to different electronic and steric effects.

Uniqueness

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a thiadiazole ring substituted with bromine and chlorine, which may enhance its reactivity and biological profile. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other pharmacological effects.

The chemical structure of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole is characterized by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole |

| Molecular Formula | C7H4BrClN3S |

| Molecular Weight | 232.54 g/mol |

| CAS Number | 1339361-14-6 |

Synthesis

The synthesis typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions. A dehydrating agent like phosphorus oxychloride (POCl₃) is often used to facilitate the formation of the thiadiazole ring at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds within the thiadiazole family exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro tests have shown that derivatives of thiadiazoles exhibit activity against various Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Organism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | High | 0.03 - 4 |

| Escherichia coli | Moderate | 0.5 - 8 |

| Candida albicans | Moderate | 10 - 20 |

Anticancer Activity

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole has been investigated for its anticancer properties:

- Case Study : A study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines such as MCF-7 and HeLa. The compound demonstrated significant antiproliferative effects with IC₅₀ values lower than those of traditional chemotherapeutics like cisplatin .

| Cell Line | IC₅₀ (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | <10 | Cisplatin |

| HeLa | <20 | Doxorubicin |

The mechanism of action for 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites on enzymes or receptors. This binding can block substrate access or alter enzyme conformation, which is crucial for its biological effects.

Comparative Analysis

When compared to similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(5-Bromopyridin-3-yl)-1,3,4-thiadiazole | Lacks chlorine substituent | Reduced activity |

| 5-Bromopyridine-3-carboxylic acid | Precursor with different properties | Limited biological activity |

| 2-(5-Bromopyridin-3-yl)-5-methyl-thiadiazole | Methyl group instead of chlorine | Altered reactivity |

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiosemicarbazides or coupling reactions with halogenated pyridine derivatives. For example, analogous thiadiazole derivatives are synthesized via refluxing thiosemicarbazide intermediates with substituted pyridines in ethanol, followed by halogenation using bromine or chlorine sources. Key conditions include temperature control (70–90°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reagents to minimize byproducts. Catalysts like sulfuric acid or iodine may accelerate cyclization .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.03 Å, b = 7.65 Å, c = 36.94 Å) are resolved using Bruker APEXII diffractometers. SHELXL refines structures with R factors < 0.05 .

- Spectroscopy : NMR (¹H/¹³C) identifies aromatic protons (δ 7.5–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm). IR confirms C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .

Q. How does the electronic structure of the thiadiazole ring influence its reactivity?

The electron-deficient thiadiazole core directs electrophilic substitution to the pyridine ring. The bromine atom at the 5-position of pyridine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies show localized electron density on sulfur and nitrogen atoms, affecting nucleophilic attack sites .

Advanced Research Questions

Q. How can density functional theory (DFT) validate experimental structural data and predict electronic properties?

DFT calculations (e.g., B3LYP/6-311++G**) optimize molecular geometry, revealing bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.72 Å) and angles (N-S-N: ~92°) that align with crystallographic data. HOMO-LUMO gaps (~4.5 eV) predict charge-transfer behavior, relevant for photophysical applications .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data arise from conformational flexibility. For example, torsional angles in the pyridine-thiadiazole linkage may differ in solution. Hybrid approaches, such as variable-temperature NMR and molecular dynamics simulations, reconcile these differences by accounting for dynamic effects .

Q. How do substituents on the pyridine ring modulate biological activity in thiadiazole derivatives?

Bromine at the 5-position enhances lipophilicity and π-stacking with biological targets (e.g., enzyme active sites). Analogous compounds with 4-chlorophenyl groups exhibit anti-proliferative activity (IC₅₀ < 10 μM) by inhibiting tubulin polymerization. Structure-activity relationship (SAR) studies suggest electron-withdrawing groups improve metabolic stability .

Q. What are the challenges in analyzing non-covalent interactions in co-crystals or solvates of this compound?

Weak interactions (C-H···π, halogen bonding) are critical for crystal packing but require high-resolution data (< 0.8 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., Br···N interactions: 8–12% of total surface), while in situ Raman spectroscopy monitors solvent inclusion during crystallization .

Methodological Considerations

Q. How can fluorescence spectroscopy elucidate the photophysical behavior of thiadiazole derivatives?

Excitation at 240–280 nm (π→π* transitions) and emission at 360–550 nm (Stokes shifts > 100 nm) indicate intramolecular charge transfer. Derivatives with conjugated styryl groups exhibit red-shifted emission (~26 nm), making them candidates for blue-light-emitting materials .

Q. What experimental protocols ensure reproducibility in halogenation reactions for this compound?

Controlled addition of N-bromosuccinimide (NBS) or SOCl₂ under inert atmospheres prevents over-halogenation. Reaction monitoring via TLC (hexane/ethyl acetate) and GC-MS ensures intermediate purity. Post-reaction quenching with Na₂S₂O₃ removes excess halogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.